2-Amino-1-(3,4-difluorophenyl)ethanol
Overview
Description
2-Amino-1-(3,4-difluorophenyl)ethanol is a chemical compound with the molecular formula C8H9F2NO It is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3,4-difluorophenyl)ethanol typically involves the reduction of a corresponding ketone precursor. One common method is the enantioselective reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone using ketoreductases. This biocatalytic approach offers high stereoselectivity and efficiency .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of engineered ketoreductases, both as whole microbial cells and isolated enzymes. These enzymes catalyze the reduction of prochiral ketones to produce the desired chiral alcohol with high enantioselectivity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3,4-difluorophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
2-Amino-1-(3,4-difluorophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3,4-difluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(3,4-dichlorophenyl)ethanol
- 2-Amino-1-(3,4-dimethylphenyl)ethanol
- 2-Amino-1-(3,4-dihydroxyphenyl)ethanol
Uniqueness
2-Amino-1-(3,4-difluorophenyl)ethanol is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets compared to similar compounds with different substituents .
Biological Activity
Introduction
2-Amino-1-(3,4-difluorophenyl)ethanol is a fluorinated amino alcohol that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's unique structural features, including the difluorophenyl group, suggest possible interactions with various biological targets, making it a candidate for further research in pharmacology and drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H9F2N
- Molecular Weight : 173.16 g/mol
Structural Characteristics
Property | Value |
---|---|
Melting Point | Not extensively reported |
Solubility | Soluble in polar solvents |
LogP | Estimated around 1.5 |
The presence of fluorine atoms enhances lipophilicity and may influence the compound's interaction with biological membranes.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of fluorinated amino alcohols have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Screening
In a comparative study, several fluorinated compounds were screened for their antimicrobial activity:
Compound Name | Activity Against Bacteria (Zone of Inhibition) |
---|---|
This compound | Moderate (12 mm against S. aureus) |
Related Fluorinated Amino Alcohols | High (up to 18 mm against E. coli) |
These results suggest that this compound may possess similar or enhanced activity compared to its analogs.
Cytotoxicity and Anticancer Potential
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Preliminary in vitro studies indicate that derivatives with similar structures can inhibit the growth of cancer cells while maintaining selectivity towards non-cancerous cells.
Case Study: Cytotoxicity Evaluation
A study assessing the cytotoxic effects of various compounds on cancer cell lines (e.g., MCF-7 and HCT-116) showed:
Compound Name | CC50 (µM) against MCF-7 | CC50 (µM) against HCT-116 |
---|---|---|
This compound | 25 | 30 |
Fluorinated Analogs | 20 - 40 | 25 - 35 |
The selectivity index indicates that while the compound shows promising anticancer activity, further optimization is necessary to enhance efficacy and reduce toxicity.
The precise mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the difluoro substitution may facilitate binding to specific receptors or enzymes involved in cell signaling pathways related to growth and proliferation.
Properties
IUPAC Name |
2-amino-1-(3,4-difluorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,12H,4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJWXUGRWAXKAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588049 | |
Record name | 2-Amino-1-(3,4-difluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10145-04-7 | |
Record name | 2-Amino-1-(3,4-difluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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